N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO2S/c1-2-11-3-7-13(8-4-11)16-19(17,18)14-9-5-12(15)6-10-14/h1,3-10,16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZAZEYMQRJDJBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide typically involves a multi-step process. One common method is the Sonogashira coupling reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl halide. This reaction employs a palladium catalyst and a copper co-catalyst under mild conditions . The general steps are as follows:
Formation of the Ethynyl Group: The ethynyl group is introduced to the benzene ring through a Sonogashira coupling reaction.
Sulfonamide Formation: The sulfonamide group is then attached to the benzene ring through a nucleophilic substitution reaction involving a sulfonyl chloride and an amine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of amines.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural properties make it suitable for use in the development of advanced materials, such as organic semiconductors and polymers.
Biological Studies: It can be used in the study of biological pathways and mechanisms, particularly those involving sulfonamide groups.
Mechanism of Action
The mechanism of action of N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes or receptors by binding to their active sites. This interaction can disrupt normal biological processes, leading to the compound’s desired effects.
Comparison with Similar Compounds
Key Observations:
- Ethynyl Group : The terminal alkyne in the target compound enables bioorthogonal reactions (e.g., copper-catalyzed azide-alkyne cycloaddition), distinguishing it from analogs with bulkier substituents like adamantane or benzothiazole .
- Melting Points : Compounds with rigid aromatic systems (e.g., benzothiazole derivative) exhibit higher melting points (>270°C), suggesting enhanced crystallinity compared to aliphatic-substituted derivatives .
- Molecular Weight : FD274, a PI3K/mTOR inhibitor, has a higher molecular weight (492.91 g/mol) due to its complex heterocyclic structure, which may influence pharmacokinetics .
Key Observations:
- The adamantane derivative (87% yield) demonstrates superior synthetic efficiency compared to quinoline-based analogs (~40%), likely due to fewer steric hindrances .
- The target compound’s synthesis involves trimethylsilyl deprotection, a strategy common in acetylene chemistry, though yields are unspecified .
Antimicrobial Activity
- N-(4-(benzothiazole-2-yl)phenyl)-4-fluorobenzenesulfonamide exhibits antimicrobial properties, with IR and NMR data confirming its stability under biological conditions .
- 4-Fluorobenzenesulfonamide derivatives react with aldehydes to form antimicrobial imines (e.g., N-(4-fluorobenzylidene)-4-fluorobenzenesulfonamide) .
Anticancer Activity
Central Nervous System (CNS) Targets
- The adamantane-derived sulfonamide (Compound 21) acts as a selective CB2 receptor inverse agonist, suggesting utility in osteoporosis and neuroinflammation .
Biological Activity
N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, including mechanisms of action, research findings, and potential applications.
Chemical Structure and Properties
This compound features a sulfonamide group attached to a fluorinated aromatic ring and an ethynyl group, which enhances its reactivity. The presence of the ethynyl group allows for π-π interactions with proteins, while the sulfonamide moiety can form hydrogen bonds, potentially influencing its biological activity.
Structural Features
| Feature | Description |
|---|---|
| Sulfonamide Group | Provides potential for enzyme inhibition |
| Fluorine Atom | Enhances lipophilicity and biological activity |
| Ethynyl Group | Facilitates π-π interactions with aromatic residues in proteins |
The proposed mechanism of action for this compound involves its interaction with specific enzymes. It may inhibit enzyme activity by binding to active sites, thus preventing substrate access. This characteristic is common among sulfonamides, which are known for their ability to inhibit carbonic anhydrase and other enzymes .
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives have been shown to inhibit bacterial growth effectively. The mechanism often involves interference with bacterial enzyme systems, leading to cell death.
Anticancer Potential
There is emerging evidence suggesting that this compound may possess anticancer properties. Studies have indicated that related compounds can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. The inhibition of angiogenesis has also been noted as a potential mechanism through which these compounds exert their effects .
Case Studies
- Antimicrobial Activity : A study demonstrated that a related compound, 4-fluoro-N-(4-sulfamoylbenzyl) benzene sulfonamide, significantly reduced bacterial colony formation in vitro, suggesting a strong antimicrobial effect .
- Anticancer Activity : Another investigation focused on the effects of sulfonamide derivatives on breast cancer cell lines. Results indicated that these compounds could reduce cell viability and induce apoptosis through caspase activation pathways .
Research Findings
Recent studies have explored the synthesis and characterization of this compound analogs, revealing diverse biological activities:
- Enzyme Inhibition : The compound has been shown to inhibit carbonic anhydrase with IC50 values indicating effective inhibition at low concentrations.
- Cell Proliferation Inhibition : In vitro assays demonstrated that the compound could significantly decrease the proliferation rate of certain cancer cell lines.
Summary of Findings
| Study Focus | Findings |
|---|---|
| Antimicrobial Activity | Significant inhibition of bacterial growth |
| Anticancer Activity | Induced apoptosis in cancer cells; inhibited proliferation |
| Enzyme Inhibition | Effective carbonic anhydrase inhibitor |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide?
- Methodological Answer : Synthesis typically involves nucleophilic substitution between 4-fluorobenzenesulfonyl chloride and 4-ethynylaniline. A base such as triethylamine or pyridine is used to deprotonate the amine and facilitate sulfonamide bond formation . Reaction conditions (e.g., anhydrous solvents, inert atmosphere) are critical to avoid hydrolysis of the sulfonyl chloride. Purification via column chromatography or recrystallization is recommended to isolate the product .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR can confirm the presence of the ethynyl proton (δ ~2.5–3.5 ppm) and fluorinated aromatic protons (δ ~7.0–8.0 ppm). Discrepancies in splitting patterns may indicate impurities .
- Liquid Chromatography–Mass Spectrometry (LC-MS) : Validates molecular weight (e.g., [M+H]+ peaks) and detects side products like hydrolyzed sulfonic acids .
- X-ray Crystallography : Resolves stereochemical ambiguities and confirms bond geometries, as demonstrated in analogous sulfonamide structures .
Advanced Research Questions
Q. How can researchers mitigate side reactions during synthesis, such as ethynyl group oxidation?
- Methodological Answer :
- Protection of Ethynyl Groups : Use trimethylsilyl (TMS) protecting groups to prevent oxidative coupling. Deprotection with tetrabutylammonium fluoride (TBAF) post-synthesis restores the ethynyl moiety .
- Controlled Reaction Conditions : Maintain temperatures below 50°C and use degassed solvents to minimize radical-mediated side reactions. Monitoring via thin-layer chromatography (TLC) helps track reaction progress .
Q. What strategies resolve contradictions in biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?
- Methodological Answer :
- Dose-Response Profiling : Perform IC determinations across multiple concentrations to distinguish target-specific inhibition from nonspecific cytotoxicity .
- Selectivity Assays : Test against related enzymes (e.g., serine proteases vs. kinases) to assess specificity. For example, fluorobenzenesulfonamides are known to selectively inhibit cannabinoid receptors but require counter-screening against off-targets .
- Metabolic Stability Studies : Use hepatic microsome assays to evaluate whether observed cytotoxicity arises from metabolite formation rather than the parent compound .
Q. How can computational methods aid in optimizing the compound’s pharmacokinetic properties?
- Methodological Answer :
- Molecular Docking : Predict binding affinities to target proteins (e.g., cannabinoid receptors) by modeling interactions between the sulfonamide group and active-site residues .
- Quantitative Structure-Activity Relationship (QSAR) : Correlate substituent effects (e.g., fluorine position, ethynyl length) with solubility and membrane permeability. Tools like COSMO-RS predict logP and solubility in biorelevant media .
Experimental Design & Data Analysis
Q. What are best practices for analyzing stability under varying pH and temperature conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and neutral aqueous solutions at 40–60°C. Monitor degradation via HPLC to identify hydrolytic cleavage points (e.g., sulfonamide bond) .
- Thermogravimetric Analysis (TGA) : Assess thermal stability by measuring weight loss at elevated temperatures. Fluorobenzenesulfonamides typically degrade above 200°C, releasing SO and HF, which require gas-phase IR confirmation .
Q. How can researchers validate the compound’s antimicrobial activity against drug-resistant strains?
- Methodological Answer :
- Minimum Inhibitory Concentration (MIC) Assays : Use broth microdilution methods with clinical isolates (e.g., MRSA, ESBL-producing E. coli). Compare results to reference drugs (e.g., sulfadiazine) .
- Time-Kill Curves : Evaluate bactericidal vs. bacteriostatic effects by sampling viability over 24–48 hours. Synergy with β-lactam antibiotics can be tested via checkerboard assays .
Handling and Safety
Q. What safety protocols are essential for handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Ethynyl groups may react with oxidizing agents, necessitating fire-resistant clothing in large-scale reactions .
- Ventilation : Conduct reactions in a fume hood to avoid inhalation of fine powders or volatile byproducts (e.g., HF). Emergency showers and eyewash stations must be accessible .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
